Product packaging for 2,2-Dimethyl-5-nitrobenzimidazole(Cat. No.:)

2,2-Dimethyl-5-nitrobenzimidazole

Cat. No.: B12813441
M. Wt: 191.19 g/mol
InChI Key: BGXUJUIVLIDCTP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitrobenzimidazole is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a recognized "privileged structure" in the design of bioactive molecules, meaning it is a versatile pharmacophore capable of interacting with a variety of biological targets . The presence of the nitro group on the benzimidazole ring is a key functional feature, as nitroaromatic compounds are often investigated as prodrugs that undergo enzymatic activation . This bioreduction process, catalyzed by enzymes such as cytochrome P450 reductase or nitroreductases in hypoxic conditions, can lead to the formation of reactive intermediates that contribute to the compound's biological activity . Research into analogous 5-nitrobenzimidazole derivatives has demonstrated promising potential in antiparasitic drug development. For instance, certain analogues have shown potent in vitro activity against intestinal and urogenital tract parasites such as Giardia intestinalis and Trichomonas vaginalis , in some cases exhibiting greater potency than the reference drug benznidazole . The exploration of such nitro-heterocyclic scaffolds is a active area of research for developing new treatments for parasitic diseases, a major global health challenge . Furthermore, the electronic properties of the nitro group make these compounds suitable subjects for spectroscopic and in silico studies aimed at understanding their reduction mechanisms and the associated toxicological profiles, which is critical for rational drug design . Consequently, this compound serves as a valuable building block for researchers synthesizing novel compounds for pharmacological screening, mechanism of action studies, and the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B12813441 2,2-Dimethyl-5-nitrobenzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,2-dimethyl-5-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-9(2)10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,1-2H3

InChI Key

BGXUJUIVLIDCTP-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyl 5 Nitrobenzimidazole and Analogous Structures

Classical and Conventional Synthetic Routes to Benzimidazoles

The foundational methods for benzimidazole (B57391) synthesis have been well-established for over a century and typically involve the cyclization of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile. These methods are valued for their reliability and the ready availability of starting materials.

Condensation Reactions Involving o-Phenylenediamines and Carbonyl Precursors

One of the most direct and widely employed strategies for the synthesis of the benzimidazole core is the condensation reaction between an o-phenylenediamine and a carbonyl-containing compound, such as an aldehyde or a carboxylic acid (or its derivatives). rsc.orgtandfonline.com This approach, often referred to as the Phillips synthesis, typically proceeds under acidic conditions and involves the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole ring system.

The reaction of o-phenylenediamines with aldehydes is a versatile method for preparing 2-substituted benzimidazoles. rsc.org This reaction can be promoted by a variety of acidic catalysts and reaction conditions. For instance, the condensation of o-phenylenediamine with various aromatic aldehydes has been successfully achieved using catalysts such as ammonium (B1175870) chloride. researchgate.net The choice of solvent can also influence the reaction, with chloroform (B151607) being identified as a suitable medium in some cases. researchgate.net

The general mechanism for this transformation involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydrobenzimidazole intermediate. Subsequent oxidation or elimination of water furnishes the aromatic benzimidazole product. A variety of oxidizing agents, including sodium metabisulfite (B1197395), can be employed to facilitate the final aromatization step.

Interactive Table: Catalysts and Conditions for Aldehyde-Based Benzimidazole Synthesis

Catalyst/Reagent Solvent Temperature Yield Range
Ammonium Chloride Chloroform Room Temp. Moderate
Sodium Metabisulfite Dimethoxyethane Reflux Good
Fluorous Alcohols - Room Temp. -
Lactic Acid - - Good to Excellent semanticscholar.org

While this method is highly effective for a wide range of aldehydes, the direct synthesis of 2,2-disubstituted benzimidazoles, such as the 2,2-dimethyl derivative, from ketones like acetone (B3395972) presents a significant challenge. The reaction of o-phenylenediamine with acetone often leads to the formation of a seven-membered ring, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, rather than the desired five-membered benzimidazole ring. researchgate.net

The condensation of o-phenylenediamines with carboxylic acids or their derivatives (e.g., esters, acid chlorides, or orthoesters) is another classical and robust method for the synthesis of 2-substituted benzimidazoles. rsc.orgscispace.com This reaction, often carried out at high temperatures in the presence of a strong acid like polyphosphoric acid or under microwave irradiation, facilitates the dehydration and cyclization process. scispace.com

The mechanism is believed to involve the initial formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxylic acid. Subsequent intramolecular cyclization through the attack of the second amino group on the amide carbonyl, followed by dehydration, yields the benzimidazole ring. The use of coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can promote this reaction under milder, acid-free conditions, expanding the functional group tolerance of the method.

A notable advancement in this area is the use of microdroplet synthesis, where the reaction between an aromatic diamine and a carboxylic acid is significantly accelerated in electrostatically charged microdroplets, often without the need for any added acid, base, or catalyst. scispace.com This technique highlights the potential for developing more environmentally benign synthetic protocols.

Oxidative Cyclization Strategies from Aniline (B41778) and Anilide Derivatives

An alternative to the use of o-phenylenediamine precursors is the oxidative cyclization of aniline or anilide derivatives. These methods offer a different strategic approach to the benzimidazole core, particularly for accessing specific substitution patterns. An efficient approach involves an amidine formation followed by an oxidative cyclization sequence, which allows for the use of a diverse range of anilines. semanticscholar.org This method has been successfully applied in parallel synthesis formats for the generation of benzimidazole libraries. The oxidative cyclization can be achieved using reagents such as iodobenzene (B50100) diacetate (PIDA) or through copper-mediated oxidation. semanticscholar.org

Advanced Synthetic Strategies for Substituted Nitrobenzimidazoles

The synthesis of nitro-substituted benzimidazoles, such as 2,2-dimethyl-5-nitrobenzimidazole, can be approached in two primary ways: by starting with a nitrated precursor or by introducing the nitro group onto a pre-formed benzimidazole scaffold.

Direct Nitration and Nitro Group Introduction to Benzimidazole Scaffolds

The direct nitration of a pre-existing benzimidazole ring is a common method for the synthesis of nitrobenzimidazoles. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the benzimidazole ring. For 2-alkyl-substituted benzimidazoles, nitration generally occurs at the 5- or 6-position of the benzene (B151609) ring. For instance, the mononitration of 2-alkyl-5(6)-chloro- or methyl-benzimidazoles has been shown to introduce the nitro group at the 6 (or 5) position.

An alternative approach involves the synthesis of 5-nitrobenzimidazole (B188599) derivatives from 4-nitro-1,2-phenylenediamine. This precursor, which already contains the nitro group in the desired position, can then be subjected to cyclization with a suitable carbonyl compound to form the benzimidazole ring. For example, refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite yields the corresponding 2-substituted-5-nitrobenzimidazoles. While this method is well-established for aldehydes, its application to ketones for the synthesis of 2,2-disubstituted-5-nitrobenzimidazoles is less common and may be complicated by the previously mentioned propensity for benzodiazepine (B76468) formation.

A potential, though less direct, route to this compound could involve the synthesis of 2,2-dimethylbenzimidazole followed by a carefully controlled nitration reaction. However, the synthesis of the 2,2-dimethylbenzimidazole precursor from acetone and o-phenylenediamine requires specific conditions to avoid the formation of the benzodiazepine byproduct.

Targeted Synthesis of 2,2-Dialkyl-5-nitrobenzimidazole and Related Structures

The synthesis of 2,2-dialkyl substituted benzimidazoles presents a unique challenge compared to their 2-aryl or 2-alkyl counterparts. Standard condensation reactions often involve the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid. However, for a 2,2-dialkyl substitution, a ketone is required as the carbonyl source.

A primary route to obtaining 5-nitro-substituted benzimidazoles involves starting with a pre-nitrated precursor, namely 4-nitro-1,2-phenylenediamine. This strategic choice simplifies the reaction and controls the position of the nitro group from the outset. However, the direct condensation of 4-nitro-1,2-phenylenediamine with a simple ketone like acetone does not straightforwardly yield the desired this compound. Instead, studies have shown that the reaction between o-phenylenediamines and excess acetone can lead to the formation of a seven-membered ring system, specifically 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. This occurs through a series of condensation and cyclization steps involving two molecules of acetone with one molecule of the diamine.

An alternative, more viable pathway involves a two-step process: first, the synthesis of the 2,2-dimethylbenzimidazole core, followed by its regioselective nitration. The nitration of a pre-formed 2-benzyl-benzimidazole has been reported to yield 5(6)-nitro-2-(4-nitrobenzyl)-benzimidazole, demonstrating that the benzimidazole ring can be nitrated after its formation rsc.org. This suggests that 2,2-dimethylbenzimidazole could similarly be nitrated to produce the target compound. The challenge in this approach lies in controlling the regioselectivity of the nitration to favor the 5-position over other possible sites on the benzene ring.

Regiospecific Synthesis and Isomer Control in Nitrobenzimidazole Formation

Achieving regiospecificity in the synthesis of nitrobenzimidazoles is critical for ensuring the desired properties of the final compound. The position of the nitro group on the benzimidazole scaffold significantly influences its biological activity and chemical properties.

The most effective strategy for controlling isomer formation is to begin the synthesis with an appropriately substituted o-phenylenediamine. For the synthesis of 5-nitrobenzimidazoles, the condensation reaction is typically carried out using 4-nitro-1,2-phenylenediamine as the starting material. This precursor ensures that the nitro group is positioned correctly, leading to the formation of a 5(6)-nitrobenzimidazole product. This method has been successfully employed in the synthesis of various 2-substituted-5-nitrobenzimidazole derivatives nih.govnih.gov. The resulting product is a tautomeric mixture of 5-nitro- and 6-nitrobenzimidazole, which is often inseparable nih.gov.

Direct nitration of the parent benzimidazole ring is a less selective method. Such reactions, typically using nitric acid in a sulfuric acid medium, often result in a mixture of isomers. Theoretical studies based on quantum chemistry have shown that the nitration of benzimidazole tends to occur at the 5- or 6-position. This is because the protonated benzimidazolium cation, which is the reactive species under strong acidic conditions, directs the incoming electrophile (the nitronium ion, NO₂⁺) to these positions. However, the formation of other isomers, such as 4-nitro or 7-nitro derivatives, can also occur, complicating the purification process.

Catalytic Approaches in Benzimidazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, higher yields, and improved selectivity under milder conditions. The synthesis of the benzimidazole core is no exception, with a wide array of catalytic systems being developed, ranging from homogeneous to heterogeneous and nanocatalyst systems.

Homogeneous Catalysis in Cyclization and Functionalization Reactions

Homogeneous catalysts, which operate in the same phase as the reactants, have been extensively used for benzimidazole synthesis. These catalysts are often metal complexes or organic molecules that can effectively facilitate the key bond-forming steps.

Palladium-based catalysts, for instance, have been instrumental in synthesizing N-substituted benzimidazoles. These reactions often proceed via palladium-catalyzed coupling at an aryl halide, followed by condensation and cyclization. Various palladium acetate (B1210297) [Pd(OAc)₂] systems with appropriate ligands have demonstrated high efficacy.

Beyond metal-based systems, organocatalysts have emerged as a powerful tool. A polyamine prepared by the ring-opening polymerization of epichlorohydrin (B41342) has been shown to be an effective homogeneous catalyst for synthesizing 2-aryl-substituted benzimidazoles from o-phenylenediamine and aromatic aldehydes at room temperature, using atmospheric oxygen as the oxidant nih.gov. This approach avoids the use of metal catalysts and harsh co-oxidants. Brønsted acidic ionic liquids have also been employed as reusable homogeneous catalysts, facilitating the condensation reaction under mild conditions.

Catalyst TypeExample CatalystReactantsKey Advantages
Metal Complex Palladium Acetate (Pd(OAc)₂)N-(o-halophenyl)imidates, N-nucleophilesTolerates a wide range of functional groups for N-substituted benzimidazoles.
Organocatalyst Polyamineo-phenylenediamine, Aromatic aldehydesMetal-free, uses atmospheric oxygen, room temperature reaction.
Ionic Liquid [BMIM]HSO₄o-phenylenediamine, Aromatic aldehydesGreen media, high yields, can be used for 1,2-disubstituted derivatives.

Heterogeneous and Nanocatalysis for Enhanced Reaction Efficiency

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability, which are key tenets of sustainable chemistry. Nanocatalysis, a subset of heterogeneous catalysis, utilizes the unique properties of nanoscale materials to achieve high activity and selectivity.

A variety of solid-supported catalysts have been developed for benzimidazole synthesis. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have proven to be highly efficient for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions nih.gov. Similarly, zinc sulfide (B99878) (ZnS) nanoparticles have been used as an eco-friendly and efficient heterogeneous catalyst for the one-pot cyclocondensation of aldehydes with o-phenylenediamines nih.gov.

Metal-Organic Frameworks (MOFs) have also been explored as catalytic platforms. A zirconium-based MOF (UiO-66-NH₂) supporting copper nanoparticles has been used for benzimidazole synthesis at room temperature, showcasing excellent recyclability. Other notable heterogeneous systems include nano-Ni(II) supported on Y zeolite and reusable porphyrinatoiron(III) complexes supported on silica.

Catalyst TypeExample CatalystSupportKey Advantages
Nanoparticles Gold (Au)Titanium Dioxide (TiO₂)High activity at ambient conditions, reusable, no additives required. nih.gov
Nanoparticles Zinc Sulfide (ZnS)-High yields, easy purification, mild reaction conditions. nih.gov
Metal-Organic Framework (MOF) Copper (Cu)Zirconium-based MOF (UiO-66-NH₂)Excellent recyclability, room temperature reaction.
Supported Metal Nickel(II)Y ZeoliteGood to excellent yields under solvent-free conditions.
Supported Complex Porphyrinatoiron(III)Activated SilicaReusable, uses atmospheric air as a green oxidant.

Green Chemistry Principles and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for benzimidazoles, aiming to reduce environmental impact and enhance sustainability. Key strategies include the use of eco-friendly solvents, solvent-free conditions, microwave assistance, and renewable feedstocks.

Microwave-assisted organic synthesis has been shown to be a simple, fast, and efficient method for preparing benzimidazole derivatives, significantly reducing reaction times from hours to minutes. Solvent-free reactions, often facilitated by solid catalysts, eliminate the need for potentially toxic and volatile organic solvents, thereby minimizing waste generation.

Green Chemistry PrincipleApplication in Benzimidazole SynthesisExample
Alternative Energy Source Microwave IrradiationReduces reaction times from hours to minutes, increasing energy efficiency.
Solvent-Free Reactions Condensation on Solid SupportEliminates the need for organic solvents, reducing waste and environmental impact.
Use of Safer Solvents Water or Ionic LiquidsReplaces hazardous conventional solvents with more environmentally benign alternatives.
Catalysis Recyclable Heterogeneous CatalystsAllows for easy separation and reuse of the catalyst, minimizing waste.
Renewable Feedstocks Biomass-derived reactantsReduces reliance on fossil fuels and promotes a sustainable bioeconomy.

Advanced Spectroscopic Characterization Techniques for 2,2 Dimethyl 5 Nitrobenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,2-Dimethyl-5-nitrobenzimidazole, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzimidazole (B57391) ring system. The nitro group (-NO₂) at the C5 position is a strong electron-withdrawing group, which deshields the protons on the benzene (B151609) ring, causing their signals to appear at a lower field (higher ppm). Conversely, the dimethyl groups at the C2 position have a lesser, but still noticeable, electronic influence.

The aromatic region of the spectrum is expected to show three distinct signals for H-4, H-6, and H-7. The H-4 proton, being ortho to the nitro group, would experience the strongest deshielding effect and is expected to appear as a doublet of doublets or a broad singlet at the lowest field. The H-6 proton, meta to the nitro group, would appear as a doublet of doublets. The H-7 proton, para to the nitro group, would be the least affected of the aromatic protons and is expected to appear as a doublet at the highest field in the aromatic region. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a very low field, often above 12 ppm, due to prototropic exchange and hydrogen bonding. nih.govbeilstein-journals.org The two methyl groups at the C2 position are equivalent and would give rise to a sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H >12.0 broad singlet -
H-4 ~8.5 doublet of doublets J ≈ 2.0 Hz
H-6 ~8.2 doublet of doublets J ≈ 8.8, 2.0 Hz
H-7 ~7.8 doublet J ≈ 8.8 Hz

Note: Predicted values are based on analyses of similar substituted benzimidazole structures. unibo.itchemicalbook.comnist.gov

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

The C2 carbon, bonded to two methyl groups and two nitrogen atoms, is expected to appear at a unique chemical shift. The carbons of the benzene ring are significantly affected by the nitro group. The C5 carbon, directly attached to the electron-withdrawing nitro group, will be strongly deshielded. The signals for C3a and C7a, the bridgehead carbons, are also characteristic of the benzimidazole system. arabjchem.orgmdpi.com The presence of tautomerism in N-unsubstituted benzimidazoles can sometimes lead to the magnetic equivalence of C4/C7 and C5/C6 in the parent compound, but the C5-nitro substitution in this molecule removes that symmetry. nih.gov The two methyl carbons will appear as a single, high-field signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~78
C3a ~140
C4 ~118
C5 ~142
C6 ~115
C7 ~110
C7a ~148

Note: Predicted values are based on analyses of similar substituted benzimidazole structures. arabjchem.orgrsc.org

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the aromatic region, a cross-peak between H-6 and H-7 would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for C4, C6, C7, and the methyl carbons by correlating them to their attached protons (H-4, H-6, H-7, and methyl protons, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. ugm.ac.id It is particularly useful for identifying quaternary carbons. For instance, the methyl protons would show a correlation to the C2 carbon. The aromatic protons would show correlations to nearby quaternary carbons; for example, H-4 would show correlations to C5 and C3a, which is crucial for assigning these carbons. unibo.it

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: A broad band is expected in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the N-H stretching vibration of the imidazole ring. researchgate.net Its broadness is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups would be observed between 2850-3000 cm⁻¹. mdpi.com

NO₂ Stretching: The nitro group gives rise to two very strong and characteristic stretching bands. The asymmetric stretching (νas) appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching (νs) is found between 1330-1370 cm⁻¹. nih.govrsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring are expected in the 1400-1630 cm⁻¹ region. rsc.org

NO₂ Bending: The deformation or bending vibrations of the nitro group appear at lower frequencies, typically in the 800-900 cm⁻¹ range. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretch 3300 - 3500
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
C=N / C=C stretch 1400 - 1630
Asymmetric NO₂ stretch 1500 - 1560
Symmetric NO₂ stretch 1330 - 1370

Note: Predicted values are based on analyses of similar substituted benzimidazole and nitroaromatic compounds. researchgate.netnih.govrsc.orgchemicalbook.com

In the solid state, benzimidazole derivatives frequently form intermolecular hydrogen bonds. nih.gov In this compound, the most significant hydrogen bond would be between the N-H proton of one molecule and an oxygen atom of the nitro group or the imine nitrogen of a neighboring molecule.

This intermolecular interaction has a pronounced effect on the vibrational spectra. The N-H stretching band in the IR spectrum is typically observed at a lower frequency (red-shifted) and becomes significantly broader compared to the theoretical frequency for a non-hydrogen-bonded "free" N-H group. nih.gov The extent of this shift provides qualitative information about the strength of the hydrogen bond. Far-infrared spectroscopy can also be used to directly probe the low-frequency vibrational modes associated with these collective, intermolecular hydrogen-bonding motions. rsc.org Raman spectroscopy is also sensitive to molecular interactions and can provide complementary information on the vibrational modes affected by hydrogen bonding in the crystal lattice. nih.gov

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Accurate Molecular Mass Determination: The molecular formula of this compound is C₉H₉N₃O₂. High-resolution mass spectrometry (HRMS) would be expected to provide an accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, which would be consistent with its calculated exact mass. This data is crucial for confirming the elemental composition of the molecule.

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. The benzimidazole ring is relatively stable, while the nitro group and the dimethyl-substituted carbon are likely sites for initial fragmentation.

Expected Fragmentation Pathways:

Loss of a Methyl Group: A common fragmentation for compounds containing a gem-dimethyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a significant peak at [M-15]⁺.

Loss of the Nitro Group: The nitro group can be lost as a nitro radical (•NO₂) or as nitric oxide (NO). The loss of •NO₂ would lead to a fragment at [M-46]⁺.

Cleavage of the Imidazole Ring: The imidazole portion of the benzimidazole ring could undergo cleavage, leading to various smaller charged fragments.

Rearrangement Reactions: Intramolecular rearrangement reactions followed by fragmentation could also occur, leading to a complex fragmentation pattern that would require detailed analysis to interpret.

A comprehensive analysis of the fragmentation pattern would provide valuable information for the structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis Type Predicted Observation Significance
Molecular Ion Peak ([M]⁺) A peak corresponding to the molecular weight of the compound.Confirms the molecular weight of the compound.
Major Fragment Ion 1 [M-15]⁺Indicates the loss of a methyl group (CH₃).
Major Fragment Ion 2 [M-46]⁺Suggests the loss of a nitro group (NO₂).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic transitions within the benzimidazole ring system and the nitro group. The benzimidazole core typically exhibits strong absorption bands in the UV region due to π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzimidazole. The spectrum would likely display characteristic absorption bands in the UV and possibly the near-visible region. The exact position and intensity of these bands would be dependent on the solvent used due to solvatochromic effects.

Fluorescence Spectroscopy: While many benzimidazole derivatives are known to be fluorescent, the presence of a nitro group often leads to quenching of fluorescence. The nitro group is a well-known fluorescence quencher due to its electron-withdrawing nature, which can promote non-radiative decay pathways such as intersystem crossing. Therefore, it is anticipated that this compound may exhibit weak fluorescence or be non-fluorescent. If it does fluoresce, the emission wavelength would be longer than the absorption wavelength (Stokes shift).

Table 2: Predicted Electronic Spectroscopy Data for this compound

Spectroscopic Technique Predicted Observation Interpretation
UV-Vis Absorption Absorption maxima in the UV-Vis region, likely shifted to longer wavelengths compared to unsubstituted benzimidazole.Corresponds to π → π* electronic transitions within the conjugated system, influenced by the nitro group.
Fluorescence Emission Weak or no fluorescence emission.The nitro group acts as a fluorescence quencher, promoting non-radiative decay of the excited state.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination: A single-crystal X-ray diffraction analysis of this compound would provide precise information on its solid-state conformation, including bond lengths, bond angles, and torsion angles. It would reveal the planarity of the benzimidazole ring system and the geometry around the sp³-hybridized carbon atom bearing the two methyl groups.

Intermolecular Interactions: The crystal packing would be determined by various intermolecular interactions. Hydrogen bonding, if a suitable donor and acceptor are present in the crystal lattice (for instance, with co-crystallized solvent molecules), could play a significant role. Furthermore, π-π stacking interactions between the aromatic benzimidazole rings of adjacent molecules are expected to be a key feature in the crystal packing. The nitro group could also participate in intermolecular interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Although no specific crystallographic data for this compound has been found, analysis of the closely related compound, 2-Methyl-5-nitro-1H-benzimidazole monohydrate, has shown that the benzimidazole molecule is approximately planar and the crystal structure is stabilized by hydrogen bonds and π–π stacking interactions. It is plausible that this compound would exhibit similar packing features.

Table 3: Predicted X-ray Diffraction Insights for this compound

Structural Aspect Predicted Information from XRD Significance
Molecular Geometry Precise bond lengths, bond angles, and conformational details of the molecule.Provides definitive proof of the molecular structure in the solid state.
Crystal Packing Arrangement of molecules in the crystal lattice.Elucidates the nature and geometry of intermolecular forces, such as hydrogen bonding and π-π stacking.
Unit Cell Parameters Dimensions and angles of the unit cell.Defines the basic repeating unit of the crystal structure.

Computational and Theoretical Chemistry Studies on 2,2 Dimethyl 5 Nitrobenzimidazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 2,2-Dimethyl-5-nitrobenzimidazole, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. At this minimum energy state, the molecule is in its most stable, or ground-state, geometry. Theoretical calculations on related benzimidazole (B57391) derivatives have demonstrated that methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are effective for achieving accurate optimized geometries. irjweb.com This process yields crucial data on the molecule's structural parameters, which are fundamental to understanding its physical and chemical properties. Geometry optimization is a prerequisite for nearly all other computational analyses, including the calculation of vibrational frequencies, electronic transitions, and reactivity descriptors. nih.gov

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and stability. These descriptors are essential for quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's structure with its biological activity or chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. dergipark.org.tr

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate electrons. A higher EHOMO value indicates a better electron-donating capability. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies the ability to accept electrons; a lower ELUMO value suggests a better electron-accepting nature.

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. nih.govscirp.org

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzimidazole Derivative 1-6.21-1.544.67
Benzimidazole Derivative 2-6.77-2.224.55
Triazine-Benzimidazole Derivative-6.30-1.814.49

This table presents representative data from various computationally studied benzimidazole derivatives to illustrate typical energy values. The values are not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Regions with a negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms like oxygen or nitrogen. Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole (B134444) ring, indicating these as primary sites for interacting with electrophiles or for hydrogen bonding. The hydrogen atoms, particularly the one on the imidazole nitrogen, would exhibit a positive potential.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," meaning it is less reactive and has high stability. Softness is the reciprocal of hardness (S = 1/η) and represents how easily a molecule's electron cloud can be polarized. "Soft" molecules are more reactive. nih.gov

Electronegativity (χ) : This is the power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ) : This is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This index, defined by Parr, measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile, signifying a greater capacity to accept electrons. nih.gov

CompoundHardness (η) (eV)Softness (S) (eV-1)Electrophilicity (ω) (eV)
Benzimidazole Derivative 12.340.433.99
Benzimidazole Derivative 22.280.444.89
Triazine-Benzimidazole Derivative2.250.444.09

This table presents representative data from various computationally studied benzimidazole derivatives to illustrate typical reactivity index values. The values are not specific to this compound.

Solvation Models (e.g., Polarizable Continuum Model - PCM) in Theoretical Calculations

Most chemical and biological processes occur in a solution rather than in the gas phase. The solvent can significantly influence a molecule's structure, stability, and reactivity. Explicitly modeling every solvent molecule in a simulation is computationally very expensive. wikipedia.org Therefore, implicit solvation models are widely used to account for solvent effects in a more efficient manner.

The Polarizable Continuum Model (PCM) is one of the most popular implicit solvation methods. wikipedia.orgdiracprogram.org In PCM, the solvent is treated as a continuous, structureless medium with a defined dielectric constant (ε), rather than as individual molecules. The solute molecule is placed within a cavity created inside this dielectric continuum. The charge distribution of the solute polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is then incorporated into the quantum mechanical calculation, allowing for the determination of molecular properties in a simulated solution environment. q-chem.com The use of PCM is crucial for accurately predicting properties like reaction energies, activation barriers, and electronic absorption spectra in solution, providing results that are more comparable to experimental data. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling Methodologies

The primary methodology utilized in these computational studies is molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This approach is instrumental in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-receptor recognition process.

One area of significant research for 5-nitrobenzimidazole (B188599) derivatives has been in the development of anticancer agents. In silico studies have been conducted on novel 2-substituted-5-nitro-benzimidazole derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met, both of which are crucial in cancer progression. daneshyari.com The methodologies in such studies typically involve preparing the three-dimensional structures of the ligands and the protein targets. The protein structures are often obtained from the Protein Data Bank (PDB) and prepared for docking by removing water molecules and adding polar hydrogens. Software such as AutoDock is commonly used for these simulations, which calculate the binding energies and identify the key amino acid residues involved in the interaction.

Another therapeutic area where molecular docking of 5-nitrobenzimidazole derivatives has been applied is in the design of vasorelaxant agents. For instance, docking studies have been performed on 5-nitrobenzimidazole derivatives with the angiotensin II type 2 (AT-2) receptor. nih.gov These studies help in understanding the structural requirements for potent activity and in designing novel compounds with improved pharmacological profiles.

Furthermore, computational studies have been employed to investigate the antimicrobial potential of 5-nitrobenzimidazole derivatives. In these studies, molecular docking is used to predict the binding affinity of the compounds to essential bacterial proteins. orientjchem.org The results from these in silico models are often correlated with in vitro antimicrobial activity to validate the computational predictions.

The general workflow for these molecular docking and ligand-receptor interaction modeling studies involves several key steps:

Ligand and Receptor Preparation: Three-dimensional structures of the 5-nitrobenzimidazole derivatives are generated and optimized. The crystal structure of the target receptor is obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking program is used to predict the binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts, are then analyzed for the best-ranked poses.

The data generated from these studies, including binding energies and interacting amino acid residues, are crucial for understanding the structure-activity relationships of 5-nitrobenzimidazole derivatives and for the rational design of new and more effective therapeutic agents.

Coordination Chemistry of 2,2 Dimethyl 5 Nitrobenzimidazole and Its Metal Complexes

Synthesis and Isolation of Metal Complexes with Benzimidazole (B57391) Ligands

The synthesis of metal complexes with benzimidazole-type ligands is typically achieved through a direct reaction between the ligand and a corresponding metal salt in a suitable solvent. For instance, new transition metal complexes of Co(II), Cu(II), Ni(II), and Fe(II) have been synthesized from 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol. nih.gov The general procedure involves dissolving the benzimidazole derivative in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt, such as acetates or chlorides. The reaction mixture is often stirred at room temperature or refluxed to ensure completion. nih.govnih.gov

In a typical synthesis, the benzimidazole ligand is dissolved in an appropriate solvent, and an aqueous or alcoholic solution of the metal salt (e.g., Co(OAc)₂, Cu(OAc)₂, Ni(OAc)₂, FeSO₄·7H₂O) is added. nih.gov The reaction is often carried out at room temperature or under reflux for several hours. nih.gov The resulting solid complex that precipitates out of the solution is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. nih.gov For example, a series of Pd(II) complexes were successfully synthesized by reacting N-substituted 5-nitrobenzimidazole (B188599) with [PdCl₂(CNCH₃)₂] in toluene (B28343) under reflux conditions. researchgate.net Similarly, a Zn(II) complex, (C₇H₆N₃O₂)₂[ZnCl₄], was synthesized through an acid-base reaction between a methanolic solution of 5-nitrobenzimidazole and ZnCl₂ dissolved in hydrochloric acid, with crystals forming after slow evaporation. nih.gov

Elucidation of Coordination Modes and Ligand Binding Preferences (e.g., N-donors)

Benzimidazole and its derivatives are known to act as versatile ligands that can coordinate to metal ions in several ways. The most common coordination mode is through the pyridine-type nitrogen atom (N3) of the imidazole (B134444) ring, acting as a monodentate ligand. dergi-fytronix.commdpi.com The presence of substituents on the benzimidazole ring can influence the coordination behavior. The electron-withdrawing nitro group at the 5-position is known to impact the electronic properties and reactivity of the benzimidazole core.

Spectroscopic methods, particularly FT-IR, are crucial in determining the ligand's binding mode. A key indicator of coordination through the imidazole's tertiary nitrogen to a metal center is a shift in the C=N stretching frequency. In the FT-IR spectra of metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, significant changes in the vibrational bands are observed compared to the free ligand, particularly in the region associated with the phenolic oxygen and the imidazole ring nitrogen, confirming their involvement in coordination. nih.gov In many cases, benzimidazole derivatives act as N,O-donor ligands if a hydroxyl group is present, as seen with 2-(2′-hydroxyphenyl) benzimidazole. nih.gov For ligands without such additional donor sites, coordination is typically through the nitrogen atoms, which function as effective N-donors. researchgate.net

Structural Analysis of Metal-Benzimidazole Complexes (e.g., via XRD, spectroscopic methods)

Powder XRD is also employed to ascertain the crystalline nature of the synthesized complexes. royalsocietypublishing.orgresearchgate.net Spectroscopic techniques are vital for characterization. FT-IR spectroscopy confirms the coordination of the ligand by showing shifts in characteristic vibrational bands, such as C=N and N-H, upon complexation. nih.govroyalsocietypublishing.org Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex and can help infer its geometry. sjpas.com Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to characterize the ligand and its diamagnetic complexes, confirming the structure in solution. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for a Representative Benzimidazole Complex

Parameter[Zn(bmim)₂Cl₂]
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6361(3)
b (Å)9.5983(14)
c (Å)10.3193(18)
α (°)64.637(16)
β (°)80.356(10)
γ (°)83.610(9)
Coordination GeometryTetrahedral
Data pertains to {Zn(bmim)₂Cl₂} where bmim is 1-benzyl-2-methylimidazole, a related benzimidazole derivative. nih.gov

Catalytic Applications of Metal-Benzimidazole Complexes

Metal complexes containing benzimidazole ligands have garnered significant attention for their catalytic activities in various organic transformations. researchgate.net The stability and structural versatility of these complexes make them effective catalysts, particularly in C-C cross-coupling reactions and redox processes. researchgate.netdergi-fytronix.com

Investigations in C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)

Palladium(II) complexes bearing N-substituted 5-nitrobenzimidazole ligands have demonstrated good to excellent catalytic activity in both Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds. nih.govrsc.org

In the Suzuki-Miyaura reaction , which couples aryl halides with arylboronic acids, these Pd(II)-benzimidazole complexes have shown high efficiency. researchgate.netresearchgate.net The catalytic activity is influenced by reaction parameters such as temperature, solvent, and the base used. Optimized conditions have led to excellent yields of biaryl products with low catalyst loadings. researchgate.net

The Mizoroki-Heck reaction , which involves the coupling of aryl halides with alkenes, has also been successfully catalyzed by these complexes. researchgate.netwum.edu.pknih.gov Studies have shown that the electronic and steric properties of the N-substituent on the benzimidazole ligand can significantly affect the catalyst's activity and the reaction yield. researchgate.netresearchgate.net

Table 2: Catalytic Activity in Suzuki-Miyaura Coupling

CatalystAryl HalideArylboronic AcidProduct Yield (%)
Pd(II)-5-nitrobenzimidazole complexp-bromotoluenePhenylboronic acid95
Pd(II)-5-nitrobenzimidazole complexp-bromoanisolePhenylboronic acid98
Pd(II)-5-nitrobenzimidazole complexp-chlorotoluenePhenylboronic acid85
Data is representative of yields obtained with N-substituted 5-nitrobenzimidazole palladium(II) complexes under optimized conditions. researchgate.net

Roles in Oxidation and Reduction Processes

Transition metal complexes, including those with benzimidazole-based ligands, are known to catalyze a variety of oxidation and reduction reactions. dergi-fytronix.com Ruthenium(II) complexes containing benzimidazole derivatives have been shown to be effective catalysts in the transfer hydrogenation of ketones to secondary alcohols. dergi-fytronix.com The activity of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center. dergi-fytronix.com

While direct studies on the oxidation catalysis of 2,2-Dimethyl-5-nitrobenzimidazole complexes are not widely reported, related metal complexes are known to be efficient catalysts for the oxidation of various organic substrates. nih.gov The redox properties of the metal center, modulated by the benzimidazole ligand, play a crucial role in these catalytic cycles.

Advanced Spectroscopic Characterization of Metal-Benzimidazole Complexes

A suite of spectroscopic techniques is employed for the comprehensive characterization of metal-benzimidazole complexes. nih.govsjpas.com

FT-IR Spectroscopy: This is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the imidazole ring (typically around 1600-1630 cm⁻¹) and the N-H stretching (around 3050-3300 cm⁻¹), provide direct evidence of complex formation. nih.govmdpi.com The appearance of new bands in the far-IR region (400-600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes provide insights into their geometry and the nature of electronic transitions. Ligand-to-metal charge transfer (LMCT) and d-d transition bands are characteristic features that help in assigning the coordination environment of the metal ion (e.g., tetrahedral or octahedral). researchgate.netsjpas.com

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (like those of Zn(II)), NMR spectroscopy is a powerful tool for confirming the structure in solution. The chemical shifts of the protons and carbons on the benzimidazole ligand are often altered upon coordination to the metal center. nih.govroyalsocietypublishing.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complexes and confirm their stoichiometry. royalsocietypublishing.orgsjpas.com

Table 3: Representative Spectroscopic Data for a 5-Nitrobenzimidazole Ligand

TechniqueObservationWavenumber/Chemical Shift
FT-IR (cm⁻¹) C=N stretch~1620
N-O stretch (NO₂)~1520 (asymmetric), ~1338 (symmetric)
N-H stretch~3100-3300
¹H NMR (ppm) Aromatic H7.2 - 8.2
N-H proton8.17 (variable)
Data is representative for a substituted 5-nitrobenzimidazole ligand, specifically 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol. nih.gov

Derivatization and Structural Modification Strategies for 2,2 Dimethyl 5 Nitrobenzimidazole Scaffolds

N-Substitution and N-Functionalization of the Imidazole (B134444) Ring

The nitrogen atoms of the imidazole ring are primary sites for derivatization, enabling the introduction of a wide array of functional groups. N-alkylation is a common strategy, typically achieved by reacting the benzimidazole (B57391) scaffold with various functionalized halides in a basic medium. nih.gov For instance, the reaction with alkyl halides like methyl iodide or 2-chloroethanol (B45725) leads to the corresponding N-substituted derivatives. The success of N-substitution can be readily confirmed through spectroscopic methods, such as the disappearance of the characteristic N-H proton signal in ¹H NMR spectra.

More advanced functionalization involves the coordination of N-substituted benzimidazoles to metal centers. A series of N-substituted 5-nitrobenzimidazole (B188599) palladium(II) complexes have been synthesized by reacting the parent heterocycle with precursors like [PdCl₂(CNCH₃)₂] in toluene (B28343). researchgate.net These modifications not only alter the steric and electronic profile of the molecule but can also impart novel catalytic activities. researchgate.net Phase transfer catalysis (PTC) conditions have also been employed for the N-alkylation of 5-nitrobenzimidazol-2-one using agents like benzyl (B1604629) chloride, allyl bromide, and propargyl bromide, leading to dialkylated products. researchgate.net

Reagent/MethodSubstituent IntroducedReference
Methyl IodideMethyl (-CH₃)
2-Chloroethanol2-Hydroxyethyl (-CH₂CH₂OH)
Benzyl ChlorideBenzyl (-CH₂C₆H₅) researchgate.net
Allyl BromideAllyl (-CH₂CH=CH₂) researchgate.net
[PdCl₂(CNCH₃)₂]Palladium(II) Complex researchgate.net

Modifications at the C-2 Position and their Impact on Reactivity

The C-2 position of the benzimidazole ring is another key site for structural variation, profoundly influencing the molecule's reactivity and properties. While the parent compound is 2,2-dimethyl-5-nitrobenzimidazole, many synthetic strategies involve building the benzimidazole ring from precursors that allow for diverse C-2 substituents. tandfonline.comresearchgate.net

One common modification is the introduction of aryl groups, leading to 2-aryl-5-nitrobenzimidazoles. tandfonline.com This is often achieved through the condensation of 4-nitro-o-phenylenediamine (B140028) with various aromatic carboxylic acids or aldehydes. tandfonline.com Such modifications create an extended conjugated system, allowing for electronic communication between the C-2 aryl substituent and the benzimidazole core. Another significant C-2 modification is the introduction of a mercapto (-SH) group, which serves as a versatile handle for further functionalization. For example, 5-nitro-2-mercaptobenzimidazole can be reacted with monochloroacetic acid to form 5-nitrobenzimidazol-2-yl-mercapto-acetic acid, a key intermediate for more complex derivatives. nih.gov

Furthermore, direct C-H activation at the C2-position has emerged as a powerful tool. Rhodium(I)-catalyzed reactions, for instance, can achieve C2-selective branched alkylation of benzimidazoles with alkenes, demonstrating high regioselectivity. nih.gov Similarly, copper-hydride catalyzed methods can achieve enantioselective C2-allylation using 1,3-dienes as nucleophile precursors, a strategy that reverses the inherent selectivity which typically favors N-allylation. nih.gov

C-2 SubstituentSynthetic Precursor/MethodImpact on ReactivityReference
Aryl groupsAromatic Carboxylic Acids/AldehydesExtends conjugation, modulates electronic properties tandfonline.com
Mercaptoacetic acid5-Nitro-2-mercaptobenzimidazoleProvides a handle for further derivatization (e.g., to thiosemicarbazides) nih.gov
Branched AlkylAlkenes (Rh-catalyzed C-H activation)Introduces alkyl chains with high regioselectivity nih.gov
Chiral Allyl1,3-Dienes (CuH-catalyzed C2-allylation)Enables asymmetric synthesis of C2-functionalized benzimidazoles nih.gov

Substituent Effects on the Benzo Ring, particularly Nitro Group Transformations

The nitro group at the C-5 position exerts a powerful electron-withdrawing effect, which fundamentally governs the reactivity of the entire benzimidazole scaffold. This deactivation of the benzene (B151609) ring influences the regioselectivity of further electrophilic substitutions and activates the molecule towards nucleophilic attack. libretexts.org

A significant transformation involving the nitro group is its ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The benzimidazole ring system can activate an appropriately positioned nitro group for displacement. nih.govacs.org For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr where the nitro group is displaced by an N-pendant alkoxide under mild conditions, leading to cyclized, polycyclic heterocyclic systems. nih.govacs.org This reactivity highlights the nitro group not just as a passive electronic modifier but as an active participant in forming complex molecular architectures.

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion dramatically alters the electronic character of the substituent from strongly electron-withdrawing to electron-donating. More importantly, it introduces a nucleophilic primary amine on the benzo ring, which is a critical step in the synthesis of more advanced derivatives like Schiff bases.

TransformationReagents/ConditionsResulting Functional GroupSignificanceReference
Reductione.g., SnCl₂/HCl, H₂/Pd-CAmino (-NH₂)Changes electronic effect from withdrawing to donating; provides a site for further derivatization. nih.gov
Nucleophilic Aromatic Substitution (SNAr)N-pendant alkoxides, DMFCyclized ether linkageThe nitro group acts as a leaving group, enabling the formation of new heterocyclic rings. nih.govacs.org

Synthesis of Advanced Derivatives: Schiff Bases and Thiosemicarbazides

Building upon the primary modifications of the benzimidazole core, advanced derivatives such as Schiff bases and thiosemicarbazides can be synthesized, often leading to compounds with significant biological interest.

Schiff Bases: The synthesis of benzimidazole-derived Schiff bases (or azomethines) is typically achieved through the condensation reaction of a primary amino group with an aldehyde or ketone. nih.govnih.gov In the context of the 5-nitrobenzimidazole scaffold, this first requires the reduction of the C-5 nitro group to a C-5 amino group. The resulting 5-aminobenzimidazole (B183301) derivative can then be reacted with a variety of substituted aldehydes (e.g., benzaldehydes, indole-3-carbaldehydes) in an appropriate solvent, often with acid catalysis, to yield the corresponding Schiff base. nih.gov The formation of the imine (-CH=N-) linkage is a versatile method for connecting the benzimidazole core to other aromatic or heterocyclic systems.

Thiosemicarbazides: Thiosemicarbazide (B42300) derivatives are accessible from benzimidazole precursors that have been functionalized with a hydrazide moiety. A well-established route starts with a C-2 modified scaffold, such as 5-nitrobenzimidazol-2-yl-sulphonyl-acetic acid. nih.gov This intermediate is converted to its corresponding hydrazide via reaction with hydrazine (B178648) hydrate. nih.gov The resulting 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide is then treated with various aryl isothiocyanates (e.g., phenyl, para-tolyl, or para-methoxyphenyl isothiocyanate) in a solvent like methanol (B129727). nih.govnih.gov This reaction yields the target 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides, incorporating both the benzimidazole and thiosemicarbazide pharmacophores into a single molecule. nih.gov

Derivative TypeKey PrecursorKey ReagentsResulting Linkage/GroupReference
Schiff Base5-Amino-benzimidazoleAromatic Aldehydes/KetonesImine (-CH=N-) nih.gov
ThiosemicarbazideBenzimidazole HydrazideAryl IsothiocyanatesAcyl-thiosemicarbazide (-CONHNHCSNHAr) nih.govnih.gov

Emerging Research Directions and Future Perspectives in 2,2 Dimethyl 5 Nitrobenzimidazole Studies

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is undergoing a significant transformation, moving towards greener and more efficient methods. ijarsct.co.in Traditional approaches often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents and expensive catalysts. ijarsct.co.in The focus of modern synthetic chemistry is to overcome these limitations.

Recent advancements in the synthesis of benzimidazoles, which can be extrapolated to 2,2-Dimethyl-5-nitrobenzimidazole, include:

Green Chemistry Approaches : The use of environmentally benign solvents like water or ionic liquids, and even solvent-free reaction conditions, is gaining prominence. mdpi.com These methods not only reduce the environmental impact but are also often more cost-effective and energy-efficient. ijarsct.co.in

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzimidazoles. ijarsct.co.intandfonline.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. ijarsct.co.in For instance, a one-pot microwave-assisted synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles has been successfully developed. tandfonline.com

Novel Catalytic Systems : A wide array of new catalysts are being explored to improve the efficiency and selectivity of benzimidazole synthesis. These include Lewis acids, solid-supported catalysts, and nanoparticles. mdpi.comajgreenchem.com The use of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, adding to the sustainability of the process. ajgreenchem.comtandfonline.comdoi.org Some recently developed catalytic systems include zeolite, tandfonline.com nano-ZnS, ajgreenchem.com and various metal-organic frameworks. acs.org

CatalystReaction ConditionsKey AdvantagesReference
Erbium(III) triflate (Er(OTf)3)Water, 1-2°C or 80°CEco-friendly, high yields, short reaction times. mdpi.combeilstein-journals.org mdpi.combeilstein-journals.org
ZeoliteBoiling xyleneEnvironmentally friendly, reusable catalyst. tandfonline.com tandfonline.com
Zinc Sulfide (B99878) Nanoparticles (nano-ZnS)Ethanol (B145695), 70°CHigh yields, mild conditions, easy work-up. ajgreenchem.com ajgreenchem.com
Rose BengalPhotocatalytic condensationEfficient for a wide range of aldehydes. acs.org acs.org
Fe3O4@Cu-MnSolvent-free, aerobic conditionsGood to excellent yields from benzyl (B1604629) alcohols. doi.org doi.org

Deeper Mechanistic Understanding of Complex Reactions

A more profound understanding of the mechanisms governing the formation and reactions of benzimidazoles is crucial for the rational design of improved synthetic protocols and for predicting the reactivity of new derivatives like this compound. The condensation of o-phenylenediamines with aldehydes, a common route to 2-substituted benzimidazoles, can yield both 2-substituted and 1,2-disubstituted products. beilstein-journals.org Understanding the factors that control the selectivity of this reaction is an active area of research. beilstein-journals.org

Future research will likely focus on detailed kinetic and mechanistic studies of key synthetic transformations. This could involve the use of advanced spectroscopic techniques to identify reaction intermediates and transition states. The insights gained from these studies will enable chemists to fine-tune reaction conditions to favor the formation of desired products, such as this compound, with high purity and yield.

Synergistic Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental work is becoming an indispensable tool in chemical research. scienceopen.comqu.edu.qascinito.ai Density Functional Theory (DFT) calculations, for example, are increasingly used to predict the geometric and electronic properties of benzimidazole derivatives, as well as to elucidate reaction mechanisms. researchgate.netnih.govmdpi.commdpi.com

For this compound, this synergistic approach could be employed to:

Predict its three-dimensional structure and spectroscopic properties.

Calculate its reactivity and predict the regioselectivity of further chemical modifications.

Simulate its interaction with biological targets, which is crucial for the design of new therapeutic agents. mdpi.combohrium.com

Understand the non-covalent interactions that govern its crystal packing and physical properties. researchgate.net

The close correlation between theoretical predictions and experimental results provides a powerful validation of the computational models and accelerates the discovery and development of new materials and molecules. scienceopen.comqu.edu.qascinito.airesearchgate.net

Exploration of New Catalytic Applications Beyond Conventional Reactions

Benzimidazole derivatives are not only synthetic targets but can also serve as ligands for the preparation of metal complexes with interesting catalytic properties. researchgate.netbohrium.comcore.ac.uknih.gov These complexes have shown activity in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. researchgate.netbohrium.comcore.ac.ukresearchgate.net

For instance, copper(II) complexes with benzimidazole-derived Schiff base ligands have been investigated as catalysts for the oxidation of volatile organic compounds and in electrochemical energy conversion reactions. bohrium.com Similarly, manganese(I) complexes bearing benzimidazole-pyridine ligands have been shown to be effective catalysts for the synthesis of N-heterocycles. bohrium.com

The future in this area for a molecule like this compound could involve its use as a ligand to create novel metal complexes. The electronic properties of the nitro group and the steric bulk of the dimethyl groups could impart unique reactivity to the resulting catalysts, opening up new avenues for catalytic applications.

Design of Next-Generation Benzimidazole Scaffolds for Specialized Academic Applications

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. ijarsct.co.in Researchers are continuously designing and synthesizing novel benzimidazole derivatives with tailored properties for specific applications. rsc.orgresearchgate.netnih.govrsc.orgnih.govmdpi.com

Recent examples of such designed scaffolds include:

Benzimidazole derivatives as potential anti-tuberculosis agents. researchgate.net

Benzimidazole-based compounds as inhibitors of Pseudomonas aeruginosa biofilm formation. nih.gov

Novel benzimidazole derivatives as p21-activated kinase 4 (PAK4) inhibitors with potential as antitumor agents. nih.gov

Benzimidazole derivatives developed as PET imaging ligands for metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). nih.gov

For this compound, the introduction of the nitro group at the 5-position is a key structural feature that has been explored in other benzimidazoles for applications such as antihypertensive agents. nih.govscholarsresearchlibrary.com Future work could focus on further functionalization of the this compound core to create next-generation scaffolds for a wide range of specialized academic and potentially therapeutic applications.

Q & A

Basic: What synthetic routes are recommended for preparing 2,2-Dimethyl-5-nitrobenzimidazole, and how can reaction efficiency be optimized?

A standard method involves condensation of 4-nitro-1,2-phenylenediamine with aldehydes (e.g., isobutyraldehyde for dimethyl groups) in ethanol under reflux, catalyzed by sodium metabisulfite. Key parameters include:

  • Molar ratios : 1:1 aldehyde-to-diamine ratio for minimal byproducts.
  • Reflux duration : 4–6 hours at 80–85°C for >90% yield .
  • Workup : Ethyl acetate extraction followed by filtration to isolate crystalline products.
    TLC (silica gel-G plates) is used to monitor reaction progress. Adjusting solvent polarity (e.g., DMF for sterically hindered aldehydes) improves yields .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated DMSO confirm substituent positions (e.g., methyl protons at δ 1.4–1.6 ppm, nitro group deshielding aromatic protons) .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 220.1 for C9_9H9_9N3_3O2_2) .
  • Elemental Analysis : Validates C, H, N, and O content within ±0.3% theoretical values .

Basic: How should researchers handle discrepancies in reported toxicity data for nitrobenzimidazole derivatives?

Discrepancies often arise from assay conditions (e.g., cell lines, exposure times). Mitigation strategies:

  • Standardized Protocols : Use OECD Guidelines 423 (acute oral toxicity) or 471 (mutagenicity) for consistency .
  • Positive Controls : Compare with reference compounds (e.g., 5-nitrobenzimidazole, LD50_{50} 320 mg/kg in rats) .
  • Dose-Response Curves : Validate toxicity thresholds across ≥3 independent replicates .

Advanced: How do steric and electronic effects of the 2,2-dimethyl group influence electrophilic substitution in 5-nitrobenzimidazole derivatives?

The dimethyl groups:

  • Steric Hindrance : Direct electrophiles (e.g., Br2_2, NO2+_2^+) to the C4/C6 positions, as C2 substitution is blocked .
  • Electronic Effects : Electron-donating methyl groups deactivate the benzimidazole ring, requiring harsher nitration conditions (e.g., HNO3_3/H2_2SO4_4 at 60°C) compared to unsubstituted analogs .
    Quantum mechanical calculations (DFT/B3LYP) predict regioselectivity, validated by 1H^1H NMR coupling constants .

Advanced: What strategies resolve contradictions in reaction outcomes for nitrobenzimidazole derivatives under varying conditions?

  • Condition-Specific Pathways : Nitration of 1,3-dimethyl-2-iminobenzimidazole yields 5-nitro (70%) vs. 5,6-dinitro (30%) products under HNO3_3/H2_2SO4_4 vs. HNO3_3/AcOH .
  • Kinetic vs. Thermodynamic Control : Longer reaction times favor thermodynamically stable 5,6-dinitro derivatives .
  • In Situ Monitoring : Use FT-IR to detect intermediate nitronium ion adducts and adjust stoichiometry .

Advanced: How can computational methods predict the bioactivity of this compound analogs?

  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., Helicobacter pylori urease, PDB: 1E9Z) with ∆G ≤ -8.5 kcal/mol indicating strong inhibition .
  • QSAR Models : Correlate Hammett σ values of substituents with IC50_{50} (e.g., nitro group σ = 1.24 enhances antimicrobial activity) .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA ≤ 90 Ų) and CYP450 inhibition risks .

Advanced: What experimental design considerations are critical for scaling up this compound synthesis?

  • Solvent Selection : Ethanol minimizes byproducts vs. DMF, which increases reaction rate but complicates purification .
  • Catalyst Recycling : Sodium metabisulfite can be recovered (70–80% efficiency) via aqueous phase extraction .
  • Safety Protocols : Nitro groups require inert atmosphere handling to prevent exothermic decomposition .

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